molecular formula C15H16N6O3 B5588919 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-pyridinylmethyl)acetamide

2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-pyridinylmethyl)acetamide

Cat. No. B5588919
M. Wt: 328.33 g/mol
InChI Key: VUKYPBLANHZKSO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex compounds like 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-pyridinylmethyl)acetamide involves multi-step reactions and precise control over reaction conditions. Compounds with similar structural frameworks have been synthesized through various methods, including single-crystal X-ray diffraction techniques and multistep reaction processes involving intermediate compounds (Akkurt et al., 2015), (Abarzadeh et al., 2012).

Molecular Structure Analysis

The molecular structure of such compounds is characterized using advanced techniques like NMR, HRMS, FT-IR spectroscopy, and single-crystal X-ray diffraction. These techniques help in determining the precise arrangement of atoms and the spatial configuration, which are critical for understanding the chemical behavior of the molecule (Geng et al., 2023).

Chemical Reactions and Properties

Chemical reactions involving compounds like 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-pyridinylmethyl)acetamide often result in the formation of complex molecular structures through processes like condensation reactions, phosphorylations, and arenesulphonations. The reactivity towards various reagents and the formation of side-products in reactions involving similar compounds have been studied to understand their chemical properties and reactivity patterns (Adamiak et al., 1985).

Physical Properties Analysis

The physical properties such as solubility, melting point, and crystalline structure are determined through various analytical methods. X-ray crystallography provides insights into the crystalline structure and helps in understanding the intermolecular interactions and conformational dynamics of the molecule (Yin et al., 2008).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group analysis, are critical for understanding the behavior of such compounds under different chemical conditions. Studies involving the synthesis and characterization of related compounds provide valuable insights into their chemical properties and potential reactivity pathways (Sarhan et al., 2017).

Scientific Research Applications

Neuroprotective and MAO-B Inhibitory Activities

A study by Mitkov et al. (2022) explored the synthesis of theophylline-7-acetyl semi- and thiosemicarbazide hybrids, including a compound structurally similar to 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-pyridinylmethyl)acetamide. This compound demonstrated promising neuroprotective effects and monoamine oxidase B (MAO-B) inhibitory activities, suggesting potential for further in vivo evaluations for neuroprotection and as a MAO-B inhibitor (Mitkov et al., 2022).

Antitumor Activity

Several studies have indicated the potential of compounds structurally related to 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-pyridinylmethyl)acetamide in exhibiting antitumor activities. For instance, Hayallah et al. (2017) synthesized olomoucine analogues that showed significant inhibition activity against human breast cancer cell line MCF-7, indicating their potential as anticancer agents (Hayallah, 2017). Similarly, Sultani et al. (2017) synthesized new 2-methyl-2-[(1,3-Diethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]-N-substituted arylacetamides, showing antitumor activity on breast and leukemic cancer cell lines (Sultani et al., 2017).

A2B Adenosine Receptor Antagonism

Research by Baraldi et al. (2004) on 8-heterocycle-substituted xanthines, including a compound analogous to 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-pyridinylmethyl)acetamide, identified these as potent and selective A2B adenosine receptor antagonists. This highlights their potential utility in the modulation of the adenosine receptor system (Baraldi et al., 2004).

properties

IUPAC Name

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(pyridin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O3/c1-19-13-12(14(23)20(2)15(19)24)21(9-18-13)8-11(22)17-7-10-3-5-16-6-4-10/h3-6,9H,7-8H2,1-2H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUKYPBLANHZKSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(pyridin-4-ylmethyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-pyridinylmethyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-pyridinylmethyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-pyridinylmethyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-pyridinylmethyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-pyridinylmethyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-pyridinylmethyl)acetamide

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